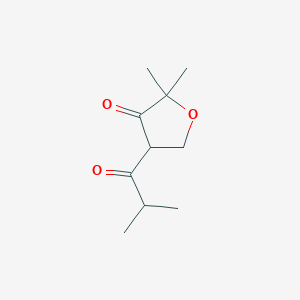
2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its oxolan-3-one core structure, which is substituted with a 2-methylpropanoyl group and two methyl groups at the 2-position. It is used primarily for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which cyclizes to form the oxolan-3-one ring .
Industrial Production Methods
The key steps involve the esterification of 2,2-dimethyl-1,3-propanediol followed by cyclization to form the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolan-3-one ring to a diol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted oxolan-3-one derivatives.
Scientific Research Applications
2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-4-(2-methylpropanoyl)oxolan-3-one: Similar structure but with additional methyl groups at the 5-position.
Isobutyryl-CoA: A related compound involved in metabolic pathways.
Uniqueness
2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one is unique due to its specific substitution pattern and oxolan-3-one core structure. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed with similar compounds .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,2-dimethyl-4-(2-methylpropanoyl)oxolan-3-one |
InChI |
InChI=1S/C10H16O3/c1-6(2)8(11)7-5-13-10(3,4)9(7)12/h6-7H,5H2,1-4H3 |
InChI Key |
WFTJBYBUYHIMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1COC(C1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


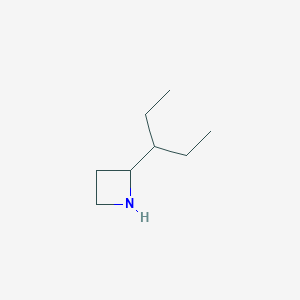
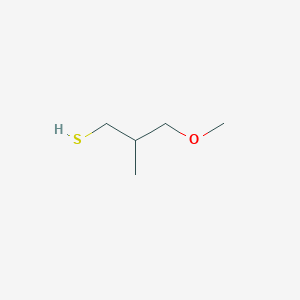
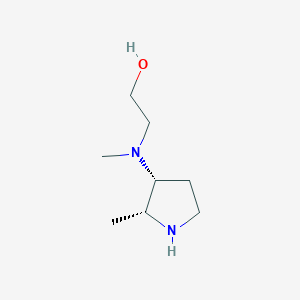
![4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)

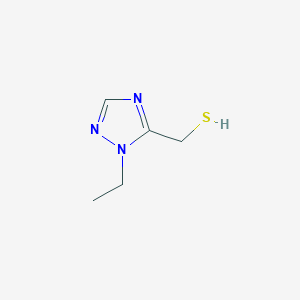
![tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13072506.png)
![3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072509.png)
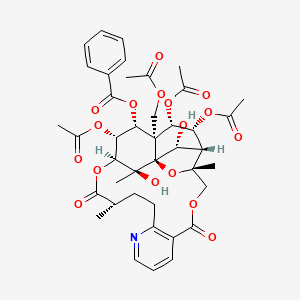

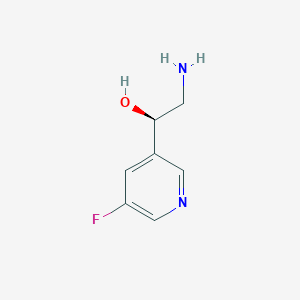

![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072548.png)
![({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene](/img/structure/B13072551.png)
